Fmoc-N-Me-Asp(OtBu)-OH, also known as N-alpha-Fmoc-N-alpha-methyl-L-aspartic acid beta-tert butyl ester, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that play essential roles in biological processes [].
Fmoc-N-Me-Asp(OtBu)-OH is a derivative of the amino acid aspartic acid (Asp). It contains several modifications that make it useful in SPPS:
Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) is a derivative of aspartic acid, specifically modified to include an N-methyl group and a tert-butyl ester at the side chain. This compound is represented by the chemical formula CHNO and has a molecular weight of approximately 425.47 g/mol. The Fmoc (9-Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, facilitating its use in peptide synthesis by preventing premature reactions during coupling processes .
The primary reactions involving Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) include:
Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) is primarily utilized in research related to peptide synthesis and drug design. Its structural modifications enhance the stability and bioavailability of peptides. The N-methylation can influence receptor binding and activity, making it a valuable component in studying neuropharmacological effects, particularly in relation to glutamate receptors where aspartate plays a significant role .
The synthesis of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) typically involves:
Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) finds applications in:
Studies have shown that the interactions of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) with various receptors can be influenced by its structural modifications. Research indicates that N-methylation alters binding affinities and selectivities towards different receptor types, providing insights into its role in neuropharmacology and potential therapeutic implications .
Several compounds share structural similarities with Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester), each offering unique properties:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Fmoc-Aspartic Acid (tert-Butyl Ester) | High | Direct precursor; lacks N-methylation |
Fmoc-N-Methyl-Threonine (tert-Butyl Ester) | Moderate | Different amino acid; used for similar applications |
Fmoc-N-Methyl-Alanine | Moderate | Simpler structure; often used in peptide synthesis |
Fmoc-N-Methyl-β-Alanine | Moderate | β-amino acid; offers different biological activities |
Fmoc-N-Methyl-Leucine | Moderate | Larger side chain; affects peptide properties |
These compounds highlight the versatility of N-methylated amino acids in peptide synthesis while underscoring the unique characteristics of Fmoc-N-Methyl-Aspartic Acid (tert-Butyl Ester) that make it particularly useful in specific research contexts .
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